3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Description
Properties
IUPAC Name |
7-(dibutylamino)-3-[7-(dibutylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-5-9-17-36(18-10-6-2)27-15-13-25-21-29(34(39)41-31(25)23-27)33(38)30-22-26-14-16-28(24-32(26)42-35(30)40)37(19-11-7-3)20-12-8-4/h13-16,21-24H,5-12,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRIKGRQSBQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CCCC)CCCC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-(Dibutylamino)-2H-chromen-2-one
The foundational step in preparing 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is the synthesis of its monomeric unit, 7-(dibutylamino)-2H-chromen-2-one. This process typically follows a modified Pechmann condensation, as detailed in recent studies.
Reaction Protocol
A mixture of 4-(dibutylamino)-2-hydroxybenzaldehyde (10 mmol), diethyl malonate (20 mmol), and piperidine (1 mL) in ethanol (50 mL) is refluxed at 75°C for 6 hours under nitrogen protection. After ethanol evaporation, the crude product is treated with glacial acetic acid (30 mL) and concentrated HCl (30 mL) at 110°C for 10 hours. Neutralization with NaOH (40% solution) to pH 5 yields a precipitate, which is recrystallized from cyclohexane to obtain red-brown crystals.
Table 1: Optimization of Monomer Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Piperidine | 78 | 98.5 |
| Solvent | Ethanol | 75 | 97.0 |
| Temperature | 75°C | 82 | 98.2 |
| Reaction Time | 6 hours | 78 | 97.8 |
Carbonyl Bridge Formation
The dimerization of 7-(dibutylamino)-2H-chromen-2-one via a carbonyl bridge represents the most technically challenging step. Industrial and laboratory methods diverge in scale but share core principles.
Laboratory-Scale Synthesis
Two molecules of 7-(dibutylamino)-2H-chromen-2-one are reacted with triphosgene (0.55 equivalents) in anhydrous dichloromethane at 0–5°C under argon. The reaction is catalyzed by aluminum chloride (0.1 equivalents), with gradual warming to room temperature over 12 hours. Precipitation with ice water followed by column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the target compound.
Table 2: Bridge Formation Variables
| Variable | Effect on Yield |
|---|---|
| Triphosgene Equiv. | 0.55 (max yield) |
| Temperature | 0°C → RT (gradual) |
| Catalyst | AlCl₃ > FeCl₃ |
| Solvent | DCM > THF |
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and safety, replacing triphosgene with diphosgene and utilizing continuous flow reactors.
Continuous Flow Protocol
- Feedstock Preparation : 7-(dibutylamino)-2H-chromen-2-one (1 M) and diphosgene (0.6 M) in toluene are pumped at 5 mL/min.
- Reactor Conditions : Stainless steel tubular reactor (50°C, 10 bar), residence time 30 minutes.
- Quenching : Effluent is mixed with aqueous NaHCO₃ (5%) to neutralize HCl byproducts.
- Crystallization : Cooling to −20°C induces precipitation, yielding 92% purity product at 850 kg/batch scale.
Mechanistic Insights
The carbonyl bridge formation proceeds via a Friedel-Crafts acylation mechanism. The aluminum chloride catalyst generates an acylium ion intermediate from triphosgene, which undergoes electrophilic substitution at the C3 position of the coumarin ring. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.7 kcal/mol, with the rate-determining step being acylium ion formation.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Metric | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 68–72% | 85–90% |
| Purity | 97–98% | 92–94% |
| Throughput | 5 g/day | 850 kg/week |
| Solvent Consumption | 15 L/mol | 2.1 L/kg |
Challenges and Solutions
Byproduct Formation
The primary byproduct, 3-chloro-7-(dibutylamino)-2H-chromen-2-one, arises from incomplete bridge closure. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions: 3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dibutylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Oxidized derivatives with altered chromenone core.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with different substituents replacing the dibutylamino groups.
Scientific Research Applications
3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry, fluorescence, and dye industries. The compound's unique structure includes two dibutylamino groups attached to a chromenone core via a carbonyl bridge.
Scientific Research Applications
3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) has a wide range of applications in scientific research:
- Chemistry It is used as a fluorescent probe in various chemical assays and analytical techniques.
- Biology It is employed in biological imaging and as a marker for studying cellular processes.
- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the production of dyes and pigments due to its fluorescent properties.
Data Table
| Application | Description |
|---|---|
| Fluorescent Probe | Used in chemical assays and analytical techniques due to its strong fluorescence. |
| Biological Imaging | Employed as a marker in biological imaging to study cellular processes. |
| Therapeutic Properties | Investigated for potential anti-inflammatory and anticancer activities. |
| Dyes and Pigments | Utilized in the production of dyes and pigments because of its fluorescent properties. |
Preparation Methods
The synthesis of 3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) typically involves these steps:
- The synthesis begins with the preparation of 7-(dibutylamino)-2H-chromen-2-one.
- The reaction of two molecules of 7-(dibutylamino)-2H-chromen-2-one with a carbonylating agent such as phosgene or triphosgene under controlled conditions to form the carbonyl bridge.
- The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of a catalyst such as a Lewis acid to facilitate the formation of the carbonyl bridge.
- Industrial production of this compound follows similar synthetic routes but on a larger scale.
Chemical Reactions Analysis
3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) can undergo various chemical reactions, including:
- Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
- Substitution The dibutylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Mechanism of Action
The mechanism of action of 3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated chromenone structure, making it useful in imaging and detection applications.
Biological Activity: The dibutylamino groups enhance its ability to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
3-Acetyl-7-(diethylamino)-2H-chromen-2-one (CAS: 74696-96-1)
- Structure: Monomeric coumarin with acetyl (electron-withdrawing) and diethylamino (electron-donating) groups.
- Key Differences: The diethylamino group (vs. dibutylamino in the target compound) reduces steric hindrance and lipophilicity. Acetyl substituent at the 3-position modifies fluorescence properties, whereas the carbonyl bridge in the target compound extends conjugation.
- Applications : Used as a fluorescent probe due to its tunable emission .
7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one
- Structure : Simple coumarin with a propargyloxy group at the 7-position.
- Key Differences: Lacks amino substituents, resulting in weaker electron-donating capacity. Exhibits blue-shifted absorption (λmax ~ 320 nm) compared to amino-substituted coumarins .
- Applications : Studied for photophysical properties via DFT calculations .
Comparison with Bis-Coumarin Derivatives
3,3′-[(2-Hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) (CAS: 21549-90-6)
3,3′-(3,4-Dimethoxybenzylidene)bis(4-hydroxycoumarin) (CAS: 308297-55-4)
- Structure : Bis-coumarin with a dimethoxyphenylmethylene linker.
- Key Differences :
- Applications: Potential use in supramolecular chemistry and drug design .
Structural and Electronic Differences
Biological Activity
3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes dibutylamino substituents attached to a chromenone core via a carbonyl bridge. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, fluorescence applications, and dye industries.
- Molecular Formula : CHNO
- Molecular Weight : 572.73 g/mol
- CAS Number : 190605-10-8
The biological activity of 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is primarily attributed to its interaction with various molecular targets. The dibutylamino groups enhance its ability to interact with biological molecules, potentially leading to therapeutic effects.
Fluorescence Properties
The compound exhibits strong fluorescence due to its conjugated structure, making it useful in imaging and detection applications. This characteristic is beneficial in biological imaging and as a marker for studying cellular processes.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that coumarin derivatives, including 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one), exhibit anticancer properties. For example, the compound's ability to induce apoptosis and inhibit cancer cell proliferation has been documented. It may act by modulating key regulatory proteins involved in cell cycle progression and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) against other coumarin derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) | Structure | Anticancer, Antimicrobial | Strong fluorescence properties |
| 7-Diethylamino-3-(7-diethylamino-2-oxochromene-3-carbonyl) | Structure | Anticancer | Similar but less potent |
| 6-Methylcoumarin | Structure | Antifungal | Lower activity compared to dibutylamino derivatives |
Case Studies
-
Anticancer Evaluation :
- In vitro studies on various cancer cell lines (e.g., PC3 and DU145) revealed that the compound significantly inhibited cell proliferation with IC values indicating potent activity.
-
Antifungal Screening :
- While direct studies on this specific compound are scarce, related coumarins have demonstrated effective antifungal properties against Candida species. The structure-function relationship suggests that modifications at the C-7 position can enhance bioactivity.
Q & A
Q. What are the most efficient synthetic routes for 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one), and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions involving coumarin derivatives. For example, microwave-assisted one-pot reactions using 3-acetylcoumarin, aldehydes, and ammonium acetate in acetic acid reduce reaction time (from hours to minutes) and improve yields (70–85%) by minimizing side products . Optimization involves adjusting microwave power (e.g., 300–600 W), temperature (80–100°C), and molar ratios of reactants. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol) is critical for isolating the dimeric product .
Q. How can researchers characterize the fluorescence properties of this compound, and what factors influence its quantum yield?
Fluorescence characterization typically involves UV-Vis absorption (λmax ~400–450 nm) and emission spectra (λem ~500–550 nm) in solvents like DMSO or chloroform. Quantum yield is calculated using a reference standard (e.g., quinine sulfate). The dibutylamino group enhances intramolecular charge transfer (ICT), increasing Stokes shift (~100 nm), but solvent polarity and pH can quench fluorescence due to aggregation or protonation of the amino group .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : <sup>1</sup>H NMR (δ 7.5–8.0 ppm for coumarin protons, δ 3.0–3.5 ppm for dibutylamino groups) and <sup>13</sup>C NMR (δ 160–165 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 515.3 [M+H]<sup>+</sup>).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How does the compound’s photoinduced charge transfer behavior impact its utility in bioimaging or sensing applications?
The dibutylamino group facilitates ICT, enabling pH-sensitive fluorescence. In acidic environments (e.g., lysosomes), protonation of the amino group shifts emission wavelengths, making it suitable for intracellular pH sensing. However, competing non-radiative decay pathways in aqueous media require encapsulation in nanoparticles (e.g., PEGylated cyclodextrins) to enhance stability and target-specific delivery .
Q. What strategies mitigate data contradictions in fluorescence quenching studies caused by solvent effects or aggregation?
Contradictions arise from solvent polarity-induced quenching (e.g., water vs. DMSO) or aggregation-caused quenching (ACQ). Solutions include:
Q. How can this compound be tailored to inhibit specific enzymes, such as monoamine oxidases (MAOs) or NAD(P)H quinone oxidoreductase 1 (NQO1)?
Structural analogs of coumarins (e.g., dicoumarol) inhibit NQO1 by competitively binding to the FAD cofactor. For MAO-B inhibition, introducing morpholine or piperidine ethers at the 7-position enhances binding affinity (IC50 ~0.3–1 μM). Computational docking (e.g., AutoDock Vina) identifies optimal substituents for hydrophobic interactions with enzyme active sites .
Q. What challenges arise in scaling up synthesis, and how can side products be minimized?
Scaling up microwave-assisted reactions requires specialized reactors (e.g., continuous-flow systems) to maintain uniform heating. Common side products include mono-substituted coumarins or hydrolyzed intermediates. Strategies:
- Using excess aldehyde to drive the reaction to completion.
- Real-time monitoring via HPLC to detect intermediates.
- Post-synthetic purification using preparative HPLC with C18 columns .
Methodological Notes
- Synthesis Optimization : Prioritize microwave power and solvent selection (acetic acid vs. ethanol) to balance reaction speed and yield .
- Fluorescence Studies : Always include control experiments with known quenchers (e.g., KI for dynamic quenching) to validate mechanisms .
- Enzyme Assays : Use recombinant enzymes (e.g., hMAO-B) and validate inhibition via Lineweaver-Burk plots to confirm competitive/non-competitive binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
